molecular formula C6H11NO3S B2806259 7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonane 7-oxide CAS No. 2260932-00-9

7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonane 7-oxide

Cat. No. B2806259
CAS RN: 2260932-00-9
M. Wt: 177.22
InChI Key: FZODRUJTXQEUOC-UHFFFAOYSA-N
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Description

7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonane 7-oxide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has a unique chemical structure that makes it a promising candidate for use in various biochemical and physiological studies.

Scientific Research Applications

Synthesis Methodologies

  • A method for synthesizing dimethyl 7-aryl-8-(3-arylquinoxalin-2-yl)-2-(R-imino)-9-oxo-1,6-dioxaspiro[4.4]nona-3,7-diene-3,4-dicarboxylates was developed, highlighting the utility of three-component reactions involving furan diones, isocyanides, and acetylenedicarboxylate (Lisovenko & Dryahlov, 2014).
  • Research on the regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes from a trimethylenemethane dianion synthon provides a versatile precursor for various methylidenic diols, which upon further reactions yield 1,7-dioxaspiro[4.4]nonanes with potential in creating natural product skeletons (Alonso et al., 2005).

Heterocyclic Compound Applications

  • Studies on spiroarsoranes, including 5-phenyl-1,6-dioxa-4,9-diaza-5lambda(5)-arsaspiro[4.4]nonane, demonstrated polytopal equilibrium in solution, which is significant for understanding the dynamic behavior of such compounds in various chemical environments (Tapia-Benavides et al., 2010).
  • The synthesis of 3-alkyl-3-cyclopentenones via regioselective alkylation and a Ramberg–Bäcklund type reaction of α-(p-tolylsulfonyl)thiane S,S-dioxide showcases a general olefin synthesis pathway, which is a cornerstone in organic synthesis and could be applied in the creation of complex molecular architectures (Matsuyama et al., 1986).

properties

IUPAC Name

7-imino-1,4-dioxa-7λ6-thiaspiro[4.4]nonane 7-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c7-11(8)4-1-6(5-11)9-2-3-10-6/h7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZODRUJTXQEUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=N)(=O)CC12OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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